Cas no 957035-22-2 (6-Bromo-7-methylimidazo1,2-apyridine hydrochloride)
6-Bromo-7-methylimidazo1,2-apyridine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride
- 6-Bromo-7-methylimidazo-[1,2-a]pyridine hydrochloride
- 6-Bromo-7-methylimidazo[1,2-a]pyridine, HCl
- Imidazo[1,2-a]pyridine,6-bromo-7-methyl-, hydrochloride (1:1)
- 6-Bromo-7-methylimidazo[1,2-a]pyridine HCl
- BS-23425
- CS-0187194
- MFCD09475875
- D97442
- 957035-22-2
- AKOS015892419
- 6-Bromo-7-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
- DTXSID40656888
- 6-Bromo-7-methylimidazo[1,2-a]pyridinehydrochloride
- 6-bromo-7-methylimidazo[1,2-a]pyridine;hydrochloride
- 6-Bromo-7-methylimidazo1,2-apyridine hydrochloride
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- MDL: MFCD09475875
- Inchi: 1S/C8H7BrN2.ClH/c1-6-4-8-10-2-3-11(8)5-7(6)9;/h2-5H,1H3;1H
- InChI Key: NWHXUPVFXOXFRQ-UHFFFAOYSA-N
- SMILES: BrC1=CN2C=CN=C2C=C1C.Cl
Computed Properties
- Exact Mass: 245.95600
- Monoisotopic Mass: 245.95594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 17.3Ų
Experimental Properties
- PSA: 17.30000
- LogP: 3.20720
6-Bromo-7-methylimidazo1,2-apyridine hydrochloride Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromo-7-methylimidazo1,2-apyridine hydrochloride Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Alichem | A029168702-25g |
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957035-22-2 | 95% | 25g |
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6-Bromo-7-methylimidazo[1,2-a]pyridinehydrochloride |
957035-22-2 | 95% | 25g |
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| TRC | B697235-100mg |
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride |
957035-22-2 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B697235-250mg |
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride |
957035-22-2 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B697235-500mg |
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride |
957035-22-2 | 500mg |
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| TRC | B697235-1g |
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride |
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$ 98.00 | 2023-04-18 | ||
| Chemenu | CM172415-25g |
6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BM096-1g |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BM096-200mg |
6-Bromo-7-methylimidazo1,2-apyridine hydrochloride |
957035-22-2 | 98% | 200mg |
161.0CNY | 2021-08-04 |
6-Bromo-7-methylimidazo1,2-apyridine hydrochloride Suppliers
6-Bromo-7-methylimidazo1,2-apyridine hydrochloride Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 6-Bromo-7-methylimidazo1,2-apyridine hydrochloride
Introduction to 6-Bromo-7-methylimidazo[1,2-apyridine hydrochloride (CAS No. 957035-22-2)
6-Bromo-7-methylimidazo[1,2-apyridine hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 957035-22-2, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic molecule, featuring a brominated and methylated imidazo[1,2-apyridine] core, has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both bromine and methyl substituents makes it a valuable intermediate for further functionalization, enabling the synthesis of more complex molecules with tailored biological activities.
The imidazo[1,2-apyridine] scaffold is a privileged structure in drug discovery, known for its ability to interact with various biological targets. Specifically, derivatives of this scaffold have shown promise in inhibiting kinases, targeting bacterial infections, and addressing neurological disorders. The introduction of a bromine atom at the 6-position and a methyl group at the 7-position enhances the compound's reactivity and binding affinity, making it an attractive candidate for structure-activity relationship (SAR) studies.
In recent years, there has been a surge in research focused on developing novel small molecules that modulate protein-protein interactions (PPIs). 6-Bromo-7-methylimidazo[1,2-apyridine hydrochloride has emerged as a key building block in this endeavor. Its ability to serve as a precursor for more intricate molecules has been leveraged in the design of inhibitors targeting protein kinases involved in cancer progression. For instance, studies have demonstrated that certain imidazo[1,2-apyridine] derivatives exhibit potent inhibitory effects on cyclin-dependent kinases (CDKs) and tyrosine kinases (TKs), which are critical regulators of cell cycle and signal transduction pathways.
The hydrochloride salt form of 6-Bromo-7-methylimidazo[1,2-apyridine hydrochloride enhances its solubility in aqueous solutions, facilitating its use in biochemical assays and pharmaceutical formulations. This property is particularly advantageous for in vitro screening campaigns where high solubility is often required for effective compound delivery. Additionally, the stability of the hydrochloride salt under various storage conditions makes it a reliable reagent for synthetic chemistry applications.
Advances in computational chemistry have further accelerated the exploration of 6-Bromo-7-methylimidazo[1,2-apyridine hydrochloride's potential. Molecular docking simulations have been employed to predict binding modes and affinities with target proteins. These simulations have revealed that modifications at the 6-bromo and 7-methyl positions can fine-tune interactions with specific amino acid residues in protein targets, thereby optimizing pharmacological activity. Such insights have guided the synthesis of novel analogs with enhanced potency and selectivity.
The compound's utility extends beyond kinase inhibition. Emerging research suggests that derivatives of imidazo[1,2-apyridine] can exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways. For example, modifications designed to enhance binding to bacterial enzymes have led to promising candidates for treating multidrug-resistant infections. This broadens the therapeutic scope of 6-Bromo-7-methylimidazo[1,2-apyridine hydrochloride and its derivatives.
Recent preclinical studies have highlighted the pharmacokinetic profile of 6-Bromo-7-methylimidazo[1,2-apyridine hydrochloride derivatives. These studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) properties when certain structural features are incorporated into analogs. Such findings are crucial for advancing candidates toward clinical development, as they provide early insights into drug-like characteristics that can influence formulation design and dosing regimens.
The synthetic methodologies for preparing 6-Bromo-7-methylimidazo[1,2-apyridine hydrochloride have also seen significant refinement. Modern synthetic routes leverage transition metal catalysis to achieve regioselective functionalization of the imidazo[1,2-apyridine core. These methods not only improve yield but also minimize byproduct formation, enhancing overall sustainability in chemical synthesis. The availability of efficient synthetic protocols has made large-scale production more feasible.
In conclusion,6-Bromo-7-methylimidazo[1,2-apyridine hydrochloride (CAS No. 957035-22-2) represents a cornerstone compound in contemporary pharmaceutical research. Its unique structural features and reactivity make it indispensable for designing molecules with therapeutic potential across multiple disease areas. As research continues to uncover new applications for this scaffold,6-Bromo-7-methylimidazo[1,2-apyridine hydrochloride will undoubtedly remain at the forefront of medicinal chemistry innovation.
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